molecular formula C22H23N3O4 B12368547 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B12368547
M. Wt: 393.4 g/mol
InChI Key: KKIRYPZBFWFILJ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a benzodioxin and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and dimethoxyphenyl intermediates, which are then coupled with a pyrimidine derivative under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound shares the benzodioxin moiety but differs in its overall structure and properties.

    1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid:

Uniqueness

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C22H23N3O4/c1-26-18-5-3-15(13-20(18)27-2)7-9-23-22-24-10-8-17(25-22)16-4-6-19-21(14-16)29-12-11-28-19/h3-6,8,10,13-14H,7,9,11-12H2,1-2H3,(H,23,24,25)

InChI Key

KKIRYPZBFWFILJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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